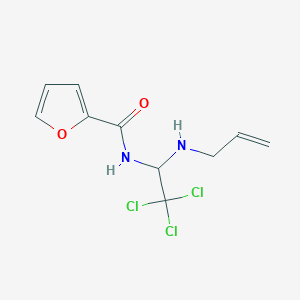
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is a synthetic organic compound that features a furan ring, a carboxylic acid group, and an amide linkage with an allylamino and trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide typically involves the following steps:
Formation of Furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.
Amide Formation: The carboxylic acid group of Furan-2-carboxylic acid is converted to an amide by reacting with 1-allylamino-2,2,2-trichloro-ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The allylamino group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid (1-allylamino-2,2-dichloro-ethyl)-amide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trichloroethyl group might play a role in binding interactions, while the furan ring could participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the amide and trichloroethyl groups.
2,2,2-Trichloroethylamine: Lacks the furan and carboxylic acid groups.
Allylamine: Lacks the furan, carboxylic acid, and trichloroethyl groups.
Uniqueness
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H11Cl3N2O2 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-5-14-9(10(11,12)13)15-8(16)7-4-3-6-17-7/h2-4,6,9,14H,1,5H2,(H,15,16) |
InChI Key |
BLAKKBODDPASEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


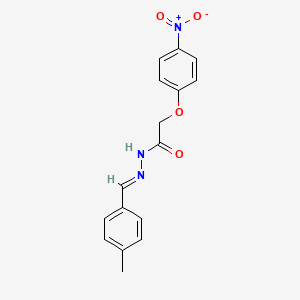

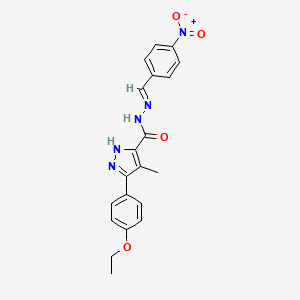
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
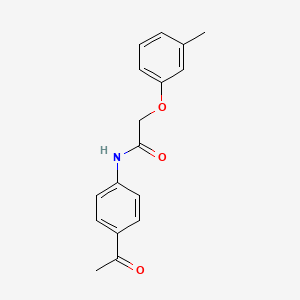


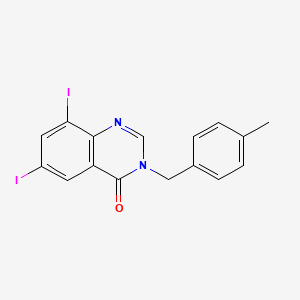
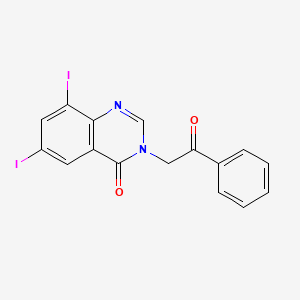

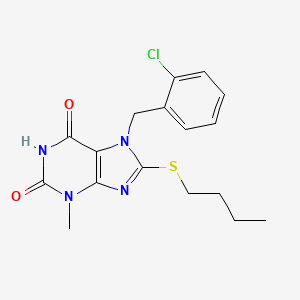
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)
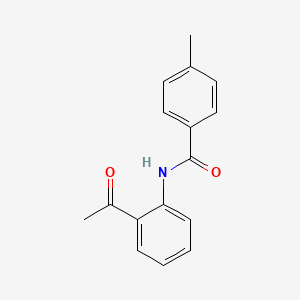
![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
